4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide
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Overview
Description
4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a phenyl group, and a dihydropyridazine ring. Its distinct molecular configuration makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the chlorophenoxy group.
Cyclization to Form the Dihydropyridazine Ring: The intermediate undergoes cyclization under specific conditions to form the dihydropyridazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-Chlorophenoxy)-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
4-Chlorophenoxyacetic Acid: Known for its use as a plant growth regulator.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide.
2-Methyl-4-Chlorophenoxyacetic Acid: Another herbicide with similar structural features.
These compounds share the chlorophenoxy group but differ in their overall structure and specific applications.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-11-6-8-13(9-7-11)24-14-10-15(22)21(20-16(14)17(19)23)12-4-2-1-3-5-12/h1-10H,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFDMSSDRBEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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